
(2R,3S)-3-methyl-2-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-methyl-2-phenylpyrrolidine is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies. The presence of a phenyl group and a methyl group attached to the pyrrolidine ring adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-methyl-2-phenylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-methyl-2-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-methyl-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors, due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The phenyl group may participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-methyl-2-phenylpyrrolidine: The enantiomer of the compound, with opposite stereochemistry at both chiral centers.
(2R,3R)-3-methyl-2-phenylpyrrolidine: A diastereomer with the same configuration at one chiral center but different at the other.
(2S,3S)-3-methyl-2-phenylpyrrolidine: Another diastereomer with opposite configurations at both chiral centers.
Uniqueness
(2R,3S)-3-methyl-2-phenylpyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its enantiomers and diastereomers. The presence of both a phenyl and a methyl group on the pyrrolidine ring further distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets.
Eigenschaften
CAS-Nummer |
155220-62-5 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(2R,3S)-3-methyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
CWOJBVGDNJVMNZ-GXSJLCMTSA-N |
Isomerische SMILES |
C[C@H]1CCN[C@H]1C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCNC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)

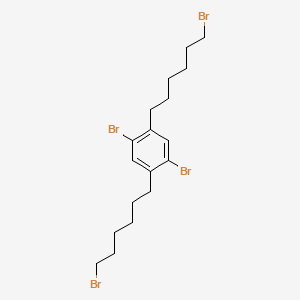
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
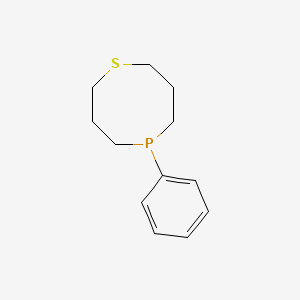
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
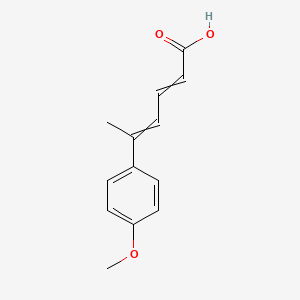
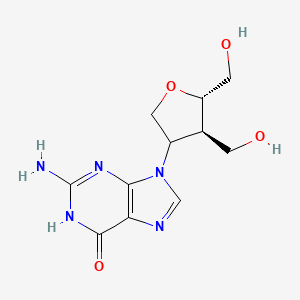


![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

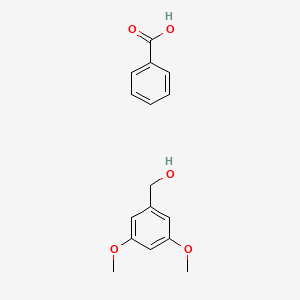
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
